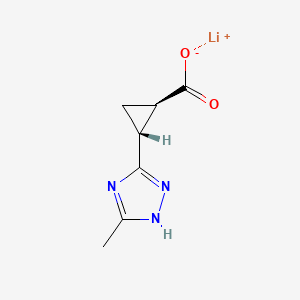![molecular formula C6H4F6N2O B13557965 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a fluorinated imidazole derivative known for its unique chemical properties. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups attached to the imidazole ring, which imparts significant stability and reactivity. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole typically involves the reaction of trifluoromethoxytrifluoroethylene with imidazole under specific conditions. One common method includes the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures and pressures to ensure complete conversion.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of large-scale production.
Análisis De Reacciones Químicas
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy or trifluoroethyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:
- 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole
- 1,2,2,2-tetrafluoroethyl trifluoromethyl ether
- 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of trifluoromethoxy and trifluoroethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H4F6N2O |
|---|---|
Peso molecular |
234.10 g/mol |
Nombre IUPAC |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole |
InChI |
InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-2-1-13-3-14/h1-4H |
Clave InChI |
TYBWWMPZQKTXSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C(C(OC(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
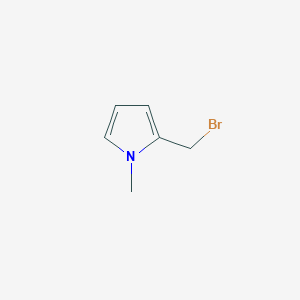
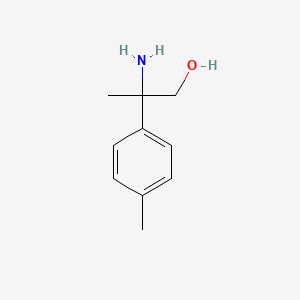


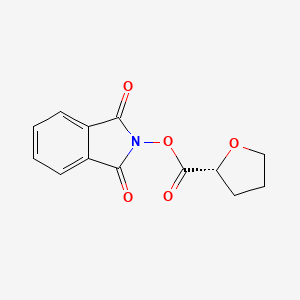


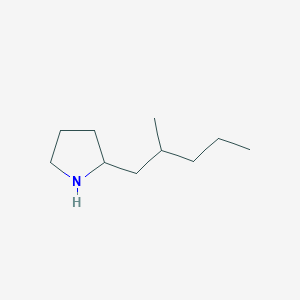
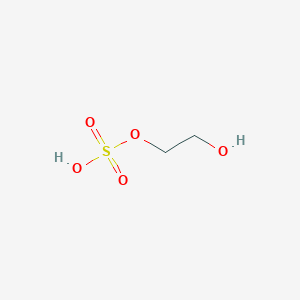
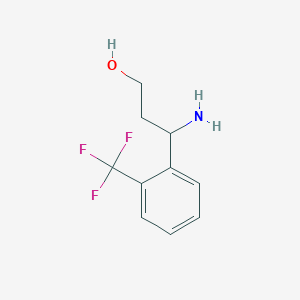
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
